Albrassitriol
Overview
Description
Albrassitriol is a natural product derived from the cultures of the fungus Penicillium species . It is a sesquiterpenoid compound with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Albrassitriol can be synthesized through a multi-step chemical process starting from labdane diterpenoid, specifically (+)-larixol . The synthesis involves the conversion of (+)-larixol into 14,15-bisnorlab-7-ene-6,13-dione, followed by a Norrish type II photochemical degradation to yield drim-7,9(11)-diene-6-one . This intermediate is then treated with osmium tetroxide to form drim-7-ene-9,11-diol-6-one, which is subsequently reduced with lithium aluminum hydride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Penicillium species cultures under controlled conditions . The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Albrassitriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for the oxidation of this compound intermediates.
Reduction: Lithium aluminum hydride is used for the reduction of carbonyl groups in this compound.
Substitution: Various organic solvents and reagents can be used for substitution reactions involving this compound.
Major Products: The major products formed from these reactions include drim-7-ene-9,11-diol-6-one and its epoxides, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Albrassitriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sesquiterpenoid compounds.
Biology: this compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anti-tumor agent.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of albrassitriol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Albrassitriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of this compound.
12-Hydroxythis compound: A hydroxylated derivative of this compound with similar biological activities.
Drim-8(12)-en-6β,7α,9α,11-tetraol: Another sesquiterpenoid with comparable properties.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-NZBPQXDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149299 | |
Record name | Albrassitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110557-39-6 | |
Record name | Albrassitriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albrassitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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